propane-1,2,3-triol
Description
Propane-1,2,3-triol, commonly known as glycerol or glycerin, is a simple polyol with the chemical formula C₃H₈O₃. It is a colorless, odorless, viscous liquid with three hydroxyl groups, making it highly hygroscopic and water-soluble. Glycerol is naturally occurring and industrially significant, derived from biodiesel production, saponification, or hydrolysis of fats and oils . Its applications span pharmaceuticals (e.g., wound healing hydrogels ), food additives, cosmetics, and as a precursor for lipid esters in drug delivery systems .
Properties
Molecular Formula |
C21H56O21 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
propane-1,2,3-triol |
InChI |
InChI=1S/7C3H8O3/c7*4-1-3(6)2-5/h7*3-6H,1-2H2 |
InChI Key |
OCNKXFBWXHSKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Propane-1,2,3-Triol
Natural Extraction from Triglycerides
The primary natural source of this compound is triglycerides found in plant and animal fats and oils. Triglycerides are esters of this compound with long-chain fatty acids. The glycerol backbone is liberated by hydrolysis, saponification, or transesterification of triglycerides.
Hydrolysis and Saponification: Triglycerides react with water or sodium hydroxide (NaOH) under heat to produce glycerol and fatty acid salts (soap). The reaction is typically carried out under alkaline conditions:
$$
\text{Triglyceride} + 3 \text{NaOH} \rightarrow \text{Glycerol} + 3 \text{Soap (fatty acid salts)}
$$Transesterification: In biodiesel production, triglycerides react with methanol or ethanol in the presence of a catalyst, producing fatty acid methyl esters (biodiesel) and crude glycerol as a byproduct.
- Soybean oil, palm oil, and animal tallow are common feedstocks.
- From 2000 to 2004, about 950,000 tons/year were produced in the US and Europe.
- Crude glycerol yield can be high but requires purification due to impurities.
- Activated carbon treatment removes organic impurities.
- Alkali treatment removes unreacted esters.
- Ion exchange removes salts.
- Final high purity glycerol (>99.5%) is obtained by multi-step vacuum distillation due to glycerol’s high boiling point (290 °C).
Synthetic Production from Propylene
Synthetic glycerol production is important when natural sources are insufficient or for industrial scale-up. Several well-established chemical routes exist, primarily starting from propylene.
Chlorination Route (Epichlorohydrin Process)
This is the most industrially significant synthetic route.
-
Propylene is chlorinated to produce allyl chloride at about 510 °C in the presence of hypochlorous acid at 38 °C.
Formation of Glycerol Dichlorohydrin:
Allyl chloride reacts to form glycerol dichlorohydrin.
-
Glycerol dichlorohydrin is hydrolyzed by caustic soda (NaOH) in a 6% sodium carbonate (Na₂CO₃) solution at 96 °C to yield glycerol and epichlorohydrin.
-
Epichlorohydrin is hydrated with caustic soda to produce additional glycerol.
- Overall Yield: Approximately 90% glycerol yield is achievable.
Reaction Scheme Summary:
| Step | Reaction Conditions | Product |
|---|---|---|
| Propylene + Cl₂ | 510 °C, hypochlorous acid (38 °C) | Allyl chloride |
| Allyl chloride + Cl₂ | - | Glycerol dichlorohydrin |
| Glycerol dichlorohydrin + NaOH | 96 °C, 6% Na₂CO₃ solution | Glycerol + Epichlorohydrin |
| Epichlorohydrin + NaOH | Hydration | Glycerol |
Chlorine-Free Routes
- From Acrolein: Propylene is oxidized to acrolein, which is then hydrated to glycerol.
- From Propylene Oxide: Propylene oxide is hydrolyzed directly to glycerol.
These methods avoid chlorine-containing intermediates, reducing environmental concerns.
Laboratory-Scale Synthesis and Functionalization
Activation of Hydroxyl Groups for Derivative Synthesis
This compound’s three hydroxyl groups allow for chemical modifications. One research method involves activating these groups using 1,1'-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) under inert atmosphere to form reactive intermediates for further coupling.
- Dissolve this compound in degassed DMSO (0.17 g/ml).
- Add CDI solution in DMSO (0.3 g/ml) and triethylamine (Et₃N) at 33 µl/ml.
- Stir in the dark under nitrogen for 3 hours to activate hydroxyl groups.
- Subsequent reaction with polyethylenimine (PEI) yields functionalized glycerol derivatives like bPEI-propane-1,2,3-triol (PEA).
This method is used to synthesize complex molecules such as β-cyclodextrin-PEI-propane-1,2,3-triol conjugates (BPEA) for biomedical applications, demonstrating the versatility of glycerol chemistry.
Analytical and Structural Considerations in Glycerol Derivatives
Advanced analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the stereochemistry and purity of glycerol derivatives synthesized via epoxidation and hydrolysis reactions.
- For example, 1-(4-bromophenyl)this compound and 1-(4-nitrophenyl)this compound were synthesized via Sharpless asymmetric epoxidation followed by hydrolysis.
- Differences in chemical shifts of methylene protons in ^1H NMR allow the determination of relative configurations (threo vs erythro) of glycerol derivatives in various solvents (methanol-d4, acetone-d6, DMSO-d6, etc.).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Esterification Reactions
Glycerol reacts with carboxylic acids or anhydrides to form mono-, di-, and tri-esters (monoacetin, diacetin, triacetin). This reaction is central to lipid metabolism and industrial applications like biodiesel production.
Key Findings:
-
Fatty Acid Esterification :
Catalyzed by acids (e.g., H₂SO₄) or lipases, triglycerides form at 60–100°C . -
Acetic Acid Esterification :
Amberlyst-35 catalyst achieves 100% glycerol conversion at 105°C with a 1:9 molar ratio of glycerol:acetic acid . Selectivity toward triacetin increases to 100% with acetic anhydride .
| Catalyst | Conversion (%) | Triacetin Selectivity (%) | Conditions |
|---|---|---|---|
| Amberlyst-35 | 100 | 25.9 → 100 (with anhydride) | 105°C, 4 h |
| Sulfonated CeO₂ | 98 | 59 (diacetin) | 210°C, 6 h |
Oxidation Reactions
Glycerol oxidizes to form intermediates like glyceraldehyde (C₃H₆O₃) and dihydroxyacetone (C₃H₆O₃), or fully oxidizes to CO₂ under harsh conditions.
Pathways:
| Catalyst | Product | Selectivity (%) | Conditions |
|---|---|---|---|
| Pt/NCNT | Dihydroxyacetone | 90 | 60°C, O₂ |
| AuPdCZ | Glyceric Acid | 75 | 60°C, O₂ |
Nitration Reaction
Glycerol reacts with nitric acid (HNO₃) to form nitroglycerin, a potent explosive and vasodilator:
Reaction is exothermic (ΔH = −370 kJ/mol) and requires controlled conditions .
Dehydration to Acrolein
Heating glycerol above 280°C induces dehydration to acrolein (C₃H₄O), a precursor for plastics and adhesives:
Acid catalysts (e.g.,
Scientific Research Applications
Food Industry
Use as a Food Additive:
Propane-1,2,3-triol is widely recognized as a food additive (E422) due to its properties as a humectant, sweetener, and preservative. It helps retain moisture in food products and enhances sweetness without adding significant calories. Common applications include:
- Baked Goods: Used to maintain moisture in bread and pastries.
- Confectionery: Acts as a sweetener and prevents sugar crystallization.
- Dairy Products: Utilized in yogurt and ice cream for texture improvement.
Case Study:
A study evaluated the effectiveness of glycerol in improving the shelf life of sliced bread by preventing mold growth. The results indicated that bread containing glycerol showed a significant reduction in spoilage compared to control samples without glycerol .
Pharmaceutical Applications
Role in Drug Formulations:
Glycerol serves as an excipient in pharmaceutical formulations due to its solubility and ability to stabilize active ingredients. It is commonly used in:
- Osmotic Laxatives: Glycerol suppositories are used for constipation relief.
- Topical Preparations: Acts as a moisturizer in creams and ointments.
- Syrups and Elixirs: Enhances taste and consistency.
Case Study:
Research demonstrated that glycerol-based formulations exhibited improved bioavailability of certain drugs compared to traditional formulations. This was particularly noted in the delivery of hydrophobic drugs .
Cosmetics and Personal Care
Moisturizing Agent:
In cosmetics, this compound is valued for its moisturizing properties. It is commonly found in:
- Lotions and Creams: Provides hydration and improves skin texture.
- Hair Care Products: Adds shine and moisture to hair.
Data Table: Cosmetic Applications of Glycerol
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizers | Hydration | 5 - 20 |
| Hair Conditioners | Moisture retention | 1 - 10 |
| Make-up Removers | Solubilizing agent | 2 - 15 |
Industrial Applications
Use as a Solvent:
In industrial settings, glycerol is used as a solvent in various chemical reactions and processes due to its low toxicity and high boiling point. Its applications include:
- Manufacturing of Plastics: Used in the production of polyols for polyurethanes.
- Antifreeze Solutions: Acts as an effective antifreeze agent due to its low freezing point.
Case Study:
A comparative study on antifreeze formulations revealed that glycerol-based antifreeze exhibited superior thermal stability compared to conventional ethylene glycol-based solutions .
Environmental Applications
Biodegradable Alternatives:
this compound is increasingly being considered as an environmentally friendly alternative in various applications due to its biodegradability. Its use in:
- Biofuels: Glycerol can be converted into biodiesel through transesterification processes.
- Green Solvents: Its application as a solvent reduces reliance on petroleum-based solvents.
Data Table: Environmental Impact of Glycerol-Based Products
| Application | Environmental Benefit | Comparison |
|---|---|---|
| Biofuels | Reduces carbon footprint | Compared to fossil fuels |
| Green solvents | Lower toxicity | Compared to traditional solvents |
Mechanism of Action
Glycerol exerts its effects through various mechanisms:
Metabolism: In the liver, glycerol is converted to dihydroxyacetone phosphate (DHAP) through glycerol kinase and glycerol-3-phosphate dehydrogenase reactions.
Cryoprotection: Glycerol protects biological samples by preventing the formation of ice crystals, which can damage cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Homologs
Butane-1,2,3-Triol
- Structure : A four-carbon triol (C₄H₁₀O₃) with hydroxyl groups on carbons 1, 2, and 3.
- Properties : Lower symmetry than glycerol, leading to stereoisomerism (e.g., (2R,3R)-1,2,3-butanetriol).
- Applications: Limited evidence on industrial use, but its isomers are studied for synthetic intermediates .
Comparison with Glycerol :
| Property | Propane-1,2,3-Triol (Glycerol) | Butane-1,2,3-Triol |
|---|---|---|
| Molecular Formula | C₃H₈O₃ | C₄H₁₀O₃ |
| Boiling Point | 290°C | ~250–270°C (estimated) |
| Hydrogen Bond Capacity | 3 OH groups | 3 OH groups |
| Industrial Relevance | High (food, pharma) | Low (research-focused) |
Glycerol’s shorter carbon chain and higher symmetry enhance hygroscopicity and commercial utility compared to butane-1,2,3-triol.
Derivatives with Aromatic or Heterocyclic Substituents
1-(1H-Indol-3-yl)-Propane-1,2,3-Triol
- Structure : Glycerol backbone substituted with an indole group.
- Bioactivity : Exhibits potent antitumor activity (IC₅₀: 0.97 µg/mL against MCF-7 breast cancer cells) .
- Applications : Investigated as a natural product-derived chemotherapeutic agent.
1-(5-Methyl-3-Furyl)-Propane-1,2,3-Triol
- Structure : Glycerol substituted with a methyl-furyl group.
- Properties : Molecular formula C₈H₁₂O₄; stereoisomerism possible (2 defined stereocenters) .
- Applications: Potential use in flavor/fragrance industries due to furan derivatives’ aromatic properties.
1-(4-Hydroxy-3-Methoxyphenyl)-Propane-1,2,3-Triol
- Structure : Glycerol linked to a methoxyphenyl group.
- Bioactivity: Studied for immunomodulatory effects, inhibiting T-cell proliferation .
Comparison of Bioactive Derivatives :
Lipid Esters and Prodrugs
1-Linolenoyl-2,3-Bis(4-Aminobutyryl)-Propane-1,2,3-Triol
- Structure: Glycerol esterified with linolenic acid and GABA moieties.
- Applications : Acts as a blood-brain barrier-penetrating prodrug for GABA, with effects lasting 10× longer than free GABA .
1,2-Dilinolenoyl-3-(4-Aminobutyryl)-Propane-1,2,3-Triol
Functional Comparison :
Physical Property Trends in Triols
- Hydrogen Bonding: Glycerol’s three hydroxyl groups enable extensive hydrogen bonding, resulting in a high boiling point (290°C) compared to mono- or diols (e.g., propan-1-ol, B.P. 97°C) .
- Solubility : Glycerol is fully miscible in water, whereas aromatic derivatives (e.g., indole-substituted triols) show reduced solubility due to hydrophobic substituents.
Q & A
Q. How can the purity of propane-1,2,3-triol be determined in synthetic or isolated samples?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with a refractive index detector to separate and quantify glycerol from impurities. Calibrate with a certified reference standard (CAS 56-81-5) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity by identifying characteristic peaks: δ~3.5–4.0 ppm (methylene and methine protons adjacent to hydroxyl groups) .
- For hygroscopic samples, Karl Fischer titration is recommended to measure residual water content, which may interfere with purity assessments .
Q. What are the standard protocols for synthesizing glycerol derivatives, such as glycerides?
Methodological Answer:
- Esterification : React glycerol with fatty acids (e.g., stearic acid) under acidic catalysis (e.g., H₂SO₄) at 100–120°C. Monitor reaction progress via thin-layer chromatography (TLC) using a solvent system like hexane:ethyl acetate (3:1) .
- Selective acylation : Protect primary hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous pyridine, then acylate the secondary hydroxyl group. Deprotect with tetrabutylammonium fluoride (TBAF) .
Q. How is this compound structurally characterized in complex mixtures (e.g., biological fluids)?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize glycerol with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor ions at m/z 205 (base peak) and 218 .
- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) stretching vibrations at 3300–3500 cm⁻¹ and C-O stretching at 1040–1100 cm⁻¹ .
Advanced Research Questions
Q. What factors influence the dehydration of this compound to acrolein, and how can side products be minimized?
Methodological Answer:
- Catalytic Conditions : Use concentrated sulfuric acid (H₂SO₄) at 180–200°C. Side products like hydroxyacetone form due to incomplete dehydration; optimize temperature and acid concentration to suppress them .
- Kinetic Studies : Employ in-situ FTIR to track acrolein formation (C=O stretch at ~1700 cm⁻¹) and quantify intermediates. A reaction time of 2–3 hours typically achieves >70% yield .
Q. How do stereoisomers of glycerol derivatives (e.g., erythro-1-(4-hydroxyphenyl)this compound) affect bioactivity?
Methodological Answer:
- Stereochemical Analysis : Compare erythro and threo isomers (CAS 25743-67-3 vs. 155748-73-5) using chiral HPLC (e.g., Chiralpak AD-H column). Bioactivity assays (e.g., antiproliferative effects on HeLa cells) reveal erythro isomers exhibit higher potency (IC₅₀ ~7.8 μg/mL) due to improved membrane interaction .
- Molecular Docking : Model isomer binding to target proteins (e.g., tubulin) to explain differential activity. Erythro configurations may form stronger hydrogen bonds with active-site residues .
Q. What mechanisms underlie the antiproliferative effects of 1-(1H-indol-3-yl)-propane-1,2,3-triol in cancer cells?
Methodological Answer:
- Cell Cycle Analysis : Treat MCF-7 cells with the compound (IC₅₀ ~0.97 μg/mL) and perform flow cytometry with propidium iodide staining. G1/S phase arrest is commonly observed .
- Apoptosis Assays : Use Annexin V-FITC/PI staining to confirm induction of apoptosis. Western blotting reveals upregulated pro-apoptotic markers (e.g., Bax, cleaved caspase-3) .
Q. How can isotopic labeling (e.g., [¹⁴C]glycerol) be utilized in metabolic flux analysis?
Methodological Answer:
- Labeling Protocols : Synthesize [U-¹⁴C]glycerol via nucleophilic substitution of 1,2,3-trichloropropane with ¹⁴C-labeled hydroxide ions. Purify using ion-exchange chromatography .
- Tracing Pathways : Incubate labeled glycerol with hepatocytes and extract metabolites for scintillation counting. Data modeling (e.g., using OpenFLUX) quantifies contributions to gluconeogenesis or triglyceride synthesis .
Data Contradiction and Optimization
Q. Why do IC₅₀ values of glycerol derivatives vary significantly across cell lines (e.g., HeLa vs. MCF-7)?
Methodological Answer:
- Cell-Specific Uptake : Measure intracellular accumulation using fluorescent analogs (e.g., BODIPY-labeled glycerol derivatives). MCF-7 cells may exhibit enhanced permeability due to overexpression of lipid transporters .
- Resistance Mechanisms : Perform RNA-seq on treated cells to identify upregulated efflux pumps (e.g., P-glycoprotein) or detoxification enzymes. Pharmacological inhibition (e.g., verapamil) can reverse resistance .
Q. How to resolve discrepancies in reported catalytic efficiencies for glycerol dehydration?
Methodological Answer:
- Standardize Reaction Metrics : Report turnover frequency (TOF) instead of yield to account for catalyst loading differences. For solid acid catalysts (e.g., zeolites), quantify active sites via NH₃-TPD .
- Control Moisture : Use anhydrous glycerol (dried over molecular sieves) to prevent side reactions. Water content >1% reduces acrolein selectivity by 20–30% .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Density | 1.261 g/cm³ | |
| Boiling Point | 290°C | |
| Antiproliferative IC₅₀ | 0.97 μg/mL (MCF-7) | |
| Dehydration Yield | >70% (acrolein, H₂SO₄ catalyst) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
